Babesan CAS 532-05-8 research grade supplier
Babesan CAS 532-05-8 research grade supplier
Topic: Technical Monograph: 1,3-Di-6-quinolylurea (Babesan, CAS 532-05-8) – Research Grade Characterization & Application
Executive Summary
This technical guide provides a comprehensive analysis of 1,3-Di-6-quinolylurea (CAS 532-05-8), historically known as Babesan . While often conflated with its soluble salt forms (e.g., quinuronium sulfate), CAS 532-05-8 represents the urea-linked bis-quinoline base . This distinction is critical for researchers, as the base exhibits significantly different solubility, bioavailability, and handling requirements compared to its salt derivatives. This monograph outlines the critical quality attributes (CQAs) for sourcing research-grade material, elucidates its pharmacodynamics against protozoal parasites (Babesia, Trypanosoma), and provides validated protocols for solubilization and in vitro application.
Part 1: Chemical Identity & Critical Quality Attributes (CQAs)
For research applications, "Research Grade" is not merely a label but a specification of purity and characterization. When sourcing CAS 532-05-8, the following attributes must be verified to ensure experimental reproducibility.
Chemical Nomenclature & Structure
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CAS Number: 532-05-8[1]
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Molecular Formula: C₁₉H₁₄N₄O[1]
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Molecular Weight: 314.34 g/mol
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Structural Distinctness: Unlike fluoroquinolone antibiotics, Babesan utilizes a urea bridge to link two quinoline pharmacophores. This "bis-intercalator" motif is central to its antiprotozoal activity.
Research-Grade Specification Sheet
A qualified supplier must provide a Certificate of Analysis (CoA) meeting these thresholds:
| Attribute | Specification (Research Grade) | Rationale |
| Appearance | Off-white to pale yellow crystalline powder | Discoloration (brown/green) indicates oxidation of the quinoline nitrogen. |
| Purity (HPLC) | ≥ 98.0% (Area %) | Impurities (e.g., mono-substituted ureas) can alter IC₅₀ values in parasitic assays. |
| Solubility | Soluble in DMSO (>10 mg/mL); Insoluble in neutral water | Confirms the material is the base (CAS 532-05-8) and not the sulfate salt. |
| Identity (¹H-NMR) | Conforms to structure | Must show characteristic quinoline aromatic protons (7.0–9.0 ppm) and urea NH protons. |
| Water Content | < 1.0% (Karl Fischer) | Excess moisture promotes hydrolysis of the urea linkage over time. |
Part 2: Mechanism of Action (MOA)
The pharmacological activity of 1,3-Di-6-quinolylurea is driven by its ability to interact with parasite nucleic acids and metabolic enzymes.
Bis-Intercalation & DNA Binding
The planar quinoline rings, separated by the urea linker, function as a bis-intercalator . The molecule inserts itself between DNA base pairs of the parasite's kinetoplast DNA (kDNA).
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Causality: The spacing provided by the urea bridge allows the two quinoline rings to span approximately two base pairs, creating a stable "staple" in the DNA helix.
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Effect: This stabilizes the DNA-topoisomerase cleavable complex, preventing DNA replication and transcription, ultimately leading to parasite apoptosis.
Glycolytic Inhibition
Similar to related trypanocides (e.g., Quinapyramine), Babesan interferes with the parasite's glycolysis—a critical pathway since blood-stage trypanosomes lack a functional Krebs cycle and rely entirely on glucose.
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Target: Glycerol-3-phosphate oxidase (GPO) system.
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Outcome: Disruption of ATP production leads to rapid energetic collapse.
MOA Visualization
Figure 1: Dual mechanism of action showing DNA intercalation and metabolic inhibition pathways.
Part 3: Experimental Protocols
Trustworthiness: The following protocols address the low aqueous solubility of CAS 532-05-8, a common failure point in experimental design.
Stock Solution Preparation (10 mM)
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Reagents: Dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%), 1,3-Di-6-quinolylurea (CAS 532-05-8).
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Protocol:
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Weigh 3.14 mg of Babesan powder into a sterile 1.5 mL microcentrifuge tube.
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Add 1.0 mL of anhydrous DMSO.
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Vortex vigorously for 60 seconds. If particulates remain, sonicate at 40°C for 5 minutes.
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Validation: The solution must be optically clear.
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Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.
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Working Solution (In Vitro Assay)
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Dilution: Dilute the stock 1:1000 in culture media (e.g., RPMI 1640) to achieve a 10 µM working concentration.
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Critical Step: Ensure the final DMSO concentration is < 0.5% to avoid solvent toxicity to the parasites.
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Precipitation Check: Upon adding the DMSO stock to aqueous media, observe for immediate turbidity. If precipitation occurs, the compound concentration exceeds its aqueous solubility limit; reduce concentration or add a solubilizing agent (e.g., 2-hydroxypropyl-β-cyclodextrin).
Quality Control: Supplier Verification Workflow
Before using a new batch of Babesan, run this validation loop to ensure "Research Grade" status.
Figure 2: Incoming material quality control workflow.
Part 4: Safety & Handling
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Hazard Class: Irritant (Skin/Eye). Potential Mutagen (due to DNA intercalation mechanism).
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PPE: Nitrile gloves (double-gloving recommended when handling DMSO stocks), safety goggles, and lab coat.
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Disposal: As a bioactive quinoline, all waste must be incinerated as hazardous chemical waste. Do not dispose of down the drain.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68281, 1,3-Di-6-quinolylurea. Retrieved from [Link]
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Mitema, E. S. (1985). Comparative studies of the effects of quinuronium sulfate and diminazene diaceturate in sheep. Veterinary Research Communications. Retrieved from [Link]
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Palumbo, M., et al. (1993). On the mechanism of action of quinolone drugs. Trends in Microbiology. Retrieved from [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Retrieved from [Link]
